molecular formula C9H11FOS B1290235 2-((2-Fluorobenzyl)thio)ethanol CAS No. 89040-05-1

2-((2-Fluorobenzyl)thio)ethanol

Cat. No.: B1290235
CAS No.: 89040-05-1
M. Wt: 186.25 g/mol
InChI Key: DGXUBADSCVLMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Fluorobenzyl)thio)ethanol is an organofluorine compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanol molecule through a sulfur linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)thio)ethanol typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then subjected to a nucleophilic substitution reaction with ethanol under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)thio)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

Scientific Research Applications

2-((2-Fluorobenzyl)thio)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)thio)ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfur linkage in the compound also plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[[(2-chlorophenyl)methyl]thio]-: Similar structure but with a chlorine atom instead of fluorine.

    Ethanol, 2-[[(2-bromophenyl)methyl]thio]-: Contains a bromine atom instead of fluorine.

    Ethanol, 2-[[(2-iodophenyl)methyl]thio]-: Features an iodine atom in place of fluorine.

Uniqueness

2-((2-Fluorobenzyl)thio)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable molecule in various applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXUBADSCVLMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603564
Record name 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89040-05-1
Record name 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.